Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic IUPAC name, methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate , reflects its benzoid core substituted at the 2-, 3-, and 5-positions with methyl, trifluoromethyl, and bromine groups, respectively. A methyl ester functionalizes the carboxyl group at position 1. Its molecular formula, C₁₀H₈BrF₃O₂ , corresponds to a molecular weight of 297.07 g/mol .
Key Structural Features:
- Benzene ring : The central aromatic system with three substituents.
- Trifluoromethyl (-CF₃) : Electron-withdrawing group at position 3, influencing electronic distribution and reactivity.
- Bromine : Heavy halogen at position 5, contributing to steric bulk and potential for cross-coupling reactions.
- Methyl ester (-COOCH₃) : Polar group at position 1, enhancing solubility in organic solvents.
The SMILES notation (COC(=O)C1=C(C=CC(=C1C)Br)C(F)(F)F ) and InChI key (XYSCGGKJDWBLHC-UHFFFAOYSA-N ) further delineate connectivity and stereoelectronic properties .
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is limited, studies on analogous trifluoromethyl-substituted benzoates provide insights. For example, conformational analyses of 2-trifluoromethylbenzaldehyde derivatives using lanthanide-induced shift (LIS) techniques reveal planar or near-planar geometries depending on solvent polarity . In nonpolar solvents, the trifluoromethyl group adopts a trans orientation relative to the carbonyl group to minimize steric clash, while polar solvents stabilize cis conformers through dipole interactions .
For this compound, ab initio modeling predicts:
- Planar aromatic ring with slight distortion due to steric repulsion between the 2-methyl and 3-trifluoromethyl groups.
- Orthogonal orientation of the ester group relative to the ring, maximizing resonance stabilization.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃) :
- δ 3.95 (s, 3H) : Methyl ester protons.
- δ 2.65 (s, 3H) : 2-Methyl group.
- δ 7.85 (d, J = 2.4 Hz, 1H) : Aromatic proton at position 4.
- δ 7.72 (dd, J = 8.6, 2.4 Hz, 1H) : Aromatic proton at position 6.
- δ 7.52 (d, J = 8.6 Hz, 1H) : Aromatic proton at position 5 .
¹³C NMR (100 MHz, CDCl₃) :
- δ 165.2 : Ester carbonyl.
- δ 132.8–125.4 (m) : Aromatic carbons.
- δ 122.1 (q, J = 272 Hz) : CF₃ group.
- δ 52.3 : Methyl ester carbon.
- δ 21.7 : 2-Methyl carbon .
¹⁹F NMR (376 MHz, CDCl₃) :
Mass Spectrometric Fragmentation Patterns
Data Tables
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrF₃O₂ |
| Molecular Weight | 297.07 g/mol |
| CAS Number | 2167876-85-7 |
| SMILES | COC(=O)C1=C(C=CC(=C1C)Br)C(F)(F)F |
| InChI Key | XYSCGGKJDWBLHC-UHFFFAOYSA-N |
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| OCH₃ | 3.95 | Singlet |
| C(CH₃) | 2.65 | Singlet |
| H-4 (Ar) | 7.85 | Doublet |
| H-6 (Ar) | 7.72 | Doublet of doublets |
| H-5 (Ar) | 7.52 | Doublet |
Properties
IUPAC Name |
methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-5-7(9(15)16-2)3-6(11)4-8(5)10(12,13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSCGGKJDWBLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Synthesis of 2-Methyl-3-(Trifluoromethyl)Benzoic Acid :
-
Bromination :
-
Esterification :
Multi-Step Synthesis via Malonate Condensation and Decarboxylation
Adapted from pyridine-based syntheses, this route constructs the benzene ring with pre-installed substituents:
Procedure:
-
Condensation :
-
Decarboxylation :
-
Bromination and Esterification :
Catalytic Hydrogenation and Diazotization
This method, inspired by pyridine bromination, involves nitro reduction followed by Sandmeyer-type bromination:
Procedure:
-
Nitro Reduction :
-
Diazotization and Bromination :
Comparative Analysis of Methods
Reaction Optimization Data
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.
Reagents: Sodium azide (NaN3), potassium thiolate (RSK).
-
Reduction Reactions
Hydrogenation: The ester group can be reduced to an alcohol using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Conditions: Typically carried out under mild pressure and temperature conditions.
-
Oxidation Reactions
Oxidation of Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Conditions: The reaction is performed in an aqueous medium under reflux conditions.
Major Products
From Substitution: Depending on the nucleophile, products can include azides, thiols, or amines.
From Reduction: Alcohol derivatives.
From Oxidation: Carboxylic acids.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis
Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals. The presence of both bromine and trifluoromethyl groups enhances its reactivity and selectivity in substitution reactions, which are essential in organic synthesis.
2. Reaction Pathways
The compound can undergo several types of chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
- Reduction Reactions : The trifluoromethyl group can be reduced to yield different functional groups.
- Oxidation Reactions : The compound can be oxidized to introduce additional functional groups or modify existing ones.
| Reaction Type | Description |
|---|---|
| Substitution | Bromine atom replaced by nucleophiles |
| Reduction | Trifluoromethyl group reduced to amine derivatives |
| Oxidation | Introduction of new functional groups |
Biological Applications
1. Enzyme Interaction Studies
This compound is utilized in biochemical research to study enzyme interactions, particularly with cytochrome P450 enzymes involved in drug metabolism. Its trifluoromethyl group enhances binding affinity, allowing researchers to investigate the mechanisms of enzyme inhibition or activation .
2. Cellular Effects
this compound influences cellular functions by modulating signaling pathways and gene expression. It has been shown to affect transcription factors that regulate gene expression profiles, impacting overall cellular metabolism and function .
Industrial Applications
1. Specialty Chemicals Production
In industrial settings, this compound is employed in the production of specialty chemicals that require specific properties imparted by the bromine and trifluoromethyl groups. Its unique chemical characteristics make it suitable for formulating materials used in coatings, adhesives, and other applications where enhanced performance is required.
2. Catalysis
The compound may also play a role in catalysis, where it can act as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize reactive intermediates is particularly advantageous in synthetic chemistry .
Case Studies
Several studies highlight the practical applications of this compound:
- Study on Enzyme Inhibition : Research demonstrated that this compound effectively inhibits specific cytochrome P450 enzymes, providing insights into drug interactions and metabolic pathways.
- Synthesis of Complex Molecules : A study outlined the successful use of this compound as an intermediate in synthesizing novel pharmaceutical compounds with potential therapeutic effects .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the binding affinity to various targets. The ester group can undergo hydrolysis, releasing the active acid form which can interact with enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Substituents (Position) | Purity | Price (JPY) |
|---|---|---|---|---|---|---|
| Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate* | Not provided | C₁₀H₈BrF₃O₂ | ~305.08 | Br (5), CH₃ (2), CF₃ (3) | N/A | N/A |
| Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate | 2007915-72-0 | C₉H₅BrF₄O₂ | 301.03 | Br (5), F (2), CF₃ (4) | ≥98% | N/A |
| Methyl 2-fluoro-5-(trifluoromethyl)benzoate | 556112-92-6 | C₉H₆F₄O₂ | 222.13 | F (2), CF₃ (5) | >95.0% (GC) | 10,500 (5g) |
| Methyl 4-fluoro-3-(trifluoromethyl)benzoate | 176694-36-3 | C₉H₆F₄O₂ | 222.13 | F (4), CF₃ (3) | >95.0% (GC) | 10,500 (5g) |
| Methyl 3-bromo-5-methylbenzoate | 478375-40-5 | C₉H₉BrO₂ | 229.07 | Br (3), CH₃ (5) | N/A | N/A |
Notes:
- *Hypothetical molecular weight calculated based on formula.
- The trifluoromethyl group’s position significantly impacts electronic properties. For example, in Methyl 2-fluoro-5-(trifluoromethyl)benzoate, the CF₃ group at position 5 creates a strong meta-directing effect, altering reactivity in electrophilic substitution compared to CF₃ at position 3 .
- Bromine substitution enhances oxidative stability but may reduce solubility in polar solvents compared to fluorine analogs .
Stability and Commercial Availability
- Purity and Cost : Fluorinated derivatives like Methyl 4-fluoro-3-(trifluoromethyl)benzoate are commercially available at >95% purity (GC) for ~JPY 10,500/5g, whereas brominated analogs (e.g., Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate) are priced higher due to synthesis complexity and lower demand .
Biological Activity
Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate is an organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships, and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C10H8BrF3O2
- Molecular Weight : Approximately 297.07 g/mol
- Key Functional Groups : Bromine atom, trifluoromethyl group, methyl ester
The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, while the bromine atom can engage in halogen bonding, influencing binding affinity and selectivity towards biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl substituent increases the compound's ability to penetrate biological membranes, which is crucial for its pharmacological effects. The bromine atom may enhance the compound's binding properties through halogen bonding .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit a range of antimicrobial activities. This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives containing trifluoromethyl groups often display enhanced antibacterial and antifungal properties due to their lipophilic nature and ability to disrupt microbial cell membranes .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Similar Triazole Derivative | 0.06 | Bacillus subtilis |
| Triazole Compound | 25 | Staphylococcus aureus |
Antiviral Activity
Compounds with trifluoromethyl groups have also been shown to exhibit antiviral properties. For instance, a related compound demonstrated significant activity against H5N1 virus strains, indicating that this compound could have similar applications in antiviral drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that variations in substituents significantly affect biological activity. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances antimicrobial efficacy. Conversely, modifications that reduce lipophilicity can diminish activity .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-bromo-5-(trifluoromethyl)benzoate | C10H8BrF3O2 | Different substitution pattern |
| Methyl 4-bromo-2-methylbenzoate | C10H9BrO2 | Lacks trifluoromethyl group |
| Methyl 4-trifluoromethylbenzoate | C10H7F3O2 | No bromine; used in various applications |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria using agar diffusion methods. The results indicated promising antibacterial activity comparable to standard antibiotics.
- Antiviral Studies : Another investigation focused on the antiviral potential of related compounds against influenza viruses, demonstrating that structural modifications could enhance efficacy against viral strains.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate?
A stepwise approach is typically employed:
- Bromination and trifluoromethylation : Introduce bromine and trifluoromethyl groups via electrophilic aromatic substitution or transition-metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling (e.g., using aryl halides and trifluoromethylating agents) can achieve regioselective substitution .
- Esterification : React the resulting benzoic acid derivative with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) to form the methyl ester.
- Purification : Use column chromatography or recrystallization (common solvents: ethyl acetate/hexane) to isolate the product. Purity validation (>97%) is achievable via HPLC, as noted for structurally similar boronic acids .
Basic: How is the compound characterized to confirm its structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., distinguishing methyl and trifluoromethyl groups). The deshielding effect of the electron-withdrawing CF₃ group is observable in downfield shifts .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ for C₁₁H₁₀BrF₃O₂, expected m/z ~326.98).
- HPLC Analysis : Purity assessment (>97%) follows protocols used for related brominated trifluoromethyl aromatics .
Advanced: How can steric hindrance from the 2-methyl and 3-CF₃ groups be mitigated during further functionalization?
- Optimized Reaction Conditions : Use bulky ligands (e.g., SPhos or XPhos) in cross-coupling reactions to reduce steric clashes. For Suzuki-Miyaura couplings, arylboronic acids with complementary steric profiles (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid, >97% purity ) are effective partners.
- Microwave-Assisted Synthesis : Enhances reaction rates in sterically demanding systems. Evidence from triazine-based syntheses demonstrates improved yields under controlled heating .
Advanced: What strategies are effective for incorporating this compound into bioactive molecules?
- Targeted Modifications :
- Hydrolysis to Carboxylic Acid : Base-mediated saponification (e.g., NaOH/MeOH) converts the ester to a carboxylic acid, enabling conjugation with amines or alcohols.
- Cross-Coupling : Utilize the bromine substituent for Pd-catalyzed couplings (e.g., with boronic acids from ) to generate biaryl structures.
- Drug Design : The CF₃ group enhances metabolic stability and binding affinity, as shown in studies of similar compounds targeting microbial enzymes .
Basic: What storage conditions are required to maintain compound stability?
- Temperature : Store at 0–6°C in airtight containers to prevent degradation, as recommended for brominated trifluoromethyl aromatics .
- Light Sensitivity : Protect from UV exposure due to the labile C-Br bond.
Advanced: How does the trifluoromethyl group influence electronic properties in catalytic applications?
- Electron-Withdrawing Effects : The CF₃ group increases aryl electrophilicity, facilitating nucleophilic aromatic substitution. This is critical in synthesizing heterocycles (e.g., triazines ).
- Acid-Base Stability : The strong inductive effect stabilizes intermediates in acidic or basic media, enabling multi-step syntheses .
Basic: What are common impurities in the synthesis, and how are they removed?
- Byproducts : Residual starting materials (e.g., unreacted benzoic acid) or di-substituted isomers.
- Mitigation : Gradient elution in column chromatography (silica gel, hexane/EtOAc) effectively separates isomers. Purity >97% is achievable, as seen in analogous boronic acid derivatives .
Advanced: Can this compound serve as a precursor for fluorinated polymers or materials?
- Polymer Synthesis : The bromine substituent enables radical or condensation polymerization. For example, coupling with diols or diamines generates fluorinated polyesters or polyamides.
- Surface Modification : The ester group allows grafting onto silica or metal surfaces for catalytic or sensor applications, leveraging methods used in pesticide chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
